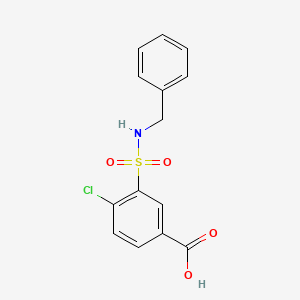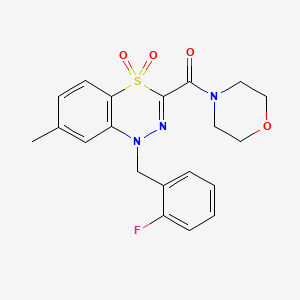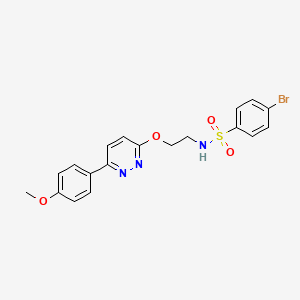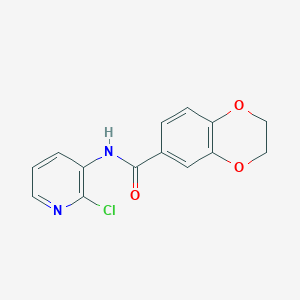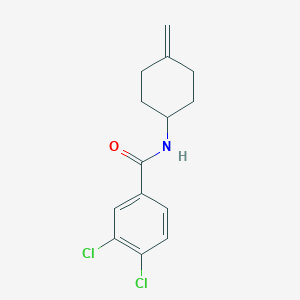![molecular formula C13H22N2O4 B2655639 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide CAS No. 899982-19-5](/img/structure/B2655639.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPA belongs to the class of spiroacetals, which are known for their unique structural properties and diverse biological activities. In
科学的研究の応用
Structure-Activity Relationships at Receptors
- Studies have identified compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide as promising α1 receptor antagonists and potent 5-HT1AR agonists. Compounds emerged from these studies showing significant binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes, suggesting a starting point for developing more selective ligands for these receptors (Franchini et al., 2014).
Anticonvulsant Activity
- Analogues of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide were studied for anticonvulsant activity. A series of compounds were synthesized and analyzed, showing comparable or better activity than the parent compound. This research highlights the potential of these compounds in developing new anticonvulsant drugs (Farrar et al., 1993).
Synthesis and Characterization
- Research on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening was conducted. These structural units are important in bioactive compounds, demonstrating the versatility of spirocyclic and oxabicyclic frameworks in medicinal chemistry (Santos et al., 2000).
Drug Discovery and Development
- Studies have explored the synthesis and biological evaluation of derivatives for potential therapeutic applications. For instance, the design and synthesis of vic-dioxime ligands containing the 1,3-dioxolane ring and their metal complexes have been reported. These studies contribute to the understanding of the structural requirements for biological activity and offer insights into the development of new drugs (Canpolat & Kaya, 2004).
特性
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h10H,2-9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLRYMYUUSSJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

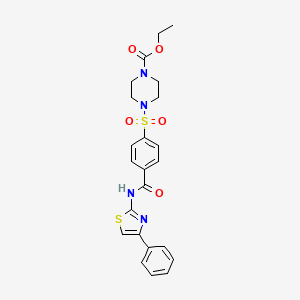
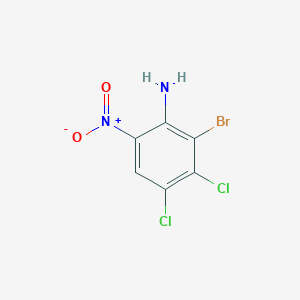
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
![Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate](/img/structure/B2655563.png)
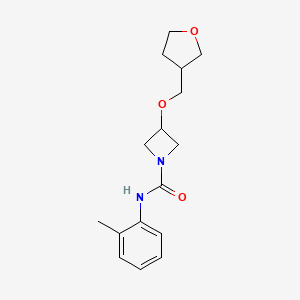

![2-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2655569.png)
